molecular formula C26H22FNO4 B11575188 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11575188
M. Wt: 431.5 g/mol
InChI Key: ZMXIBQABNGPFIK-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a complex organic compound with a molecular formula of C23H19FNO4 This compound is characterized by the presence of a benzofuran ring, a fluorobenzoyl group, and a trimethylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the benzofuran ring using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trimethylphenoxy Acetamide Moiety: This is done through a nucleophilic substitution reaction where the benzofuran derivative reacts with 2,4,6-trimethylphenoxy acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-nitrophenoxy)acetamide
  • N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-nitrophenoxy)acetamide

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of the trimethylphenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.

Properties

Molecular Formula

C26H22FNO4

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C26H22FNO4/c1-15-12-16(2)25(17(3)13-15)31-14-22(29)28-23-20-6-4-5-7-21(20)32-26(23)24(30)18-8-10-19(27)11-9-18/h4-13H,14H2,1-3H3,(H,28,29)

InChI Key

ZMXIBQABNGPFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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